molecular formula C18H16N4O3 B2365110 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile CAS No. 945367-20-4

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile

Cat. No.: B2365110
CAS No.: 945367-20-4
M. Wt: 336.351
InChI Key: LRELYKOZMSLPAJ-UHFFFAOYSA-N
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Description

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals The compound’s structure includes a methoxy group at the 5-position of the indole ring, an ethylamino group, and a nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxy group at the 5-position.

This can be achieved through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate ethylamine derivative under basic conditions . Finally, the nitrobenzonitrile moiety is introduced through a nitration reaction, typically using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts could be employed to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products .

Mechanism of Action

The mechanism of action of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, modulating their activity. The indole moiety is known to bind to various biological targets, and the presence of the methoxy and nitro groups could influence this binding . The exact molecular targets and pathways involved would require further investigation through experimental studies .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-15-3-5-18-16(9-15)12(11-21-18)6-7-20-17-4-2-14(22(23)24)8-13(17)10-19/h2-5,8-9,11,20-21H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRELYKOZMSLPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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